Propen-2-ol Propen-2-ol
Brand Name: Vulcanchem
CAS No.: 29456-04-0
VCID: VC14394095
InChI: InChI=1S/C3H6O/c1-3(2)4/h4H,1H2,2H3
SMILES:
Molecular Formula: C3H6O
Molecular Weight: 58.08 g/mol

Propen-2-ol

CAS No.: 29456-04-0

Cat. No.: VC14394095

Molecular Formula: C3H6O

Molecular Weight: 58.08 g/mol

* For research use only. Not for human or veterinary use.

Propen-2-ol - 29456-04-0

Specification

CAS No. 29456-04-0
Molecular Formula C3H6O
Molecular Weight 58.08 g/mol
IUPAC Name prop-1-en-2-ol
Standard InChI InChI=1S/C3H6O/c1-3(2)4/h4H,1H2,2H3
Standard InChI Key NARVIWMVBMUEOG-UHFFFAOYSA-N
Canonical SMILES CC(=C)O

Introduction

Structural and Molecular Characteristics

Propen-2-ol belongs to the enol family, featuring a hydroxyl group (-OH) bonded to the second carbon of a propene chain. Its molecular structure (CH2=C(OH)CH3\text{CH}_2=\text{C}(\text{OH})\text{CH}_3) distinguishes it from keto tautomers like acetone (CH3COCH3\text{CH}_3\text{COCH}_3). The planar geometry around the double bond and the intramolecular hydrogen bonding between the hydroxyl group and the adjacent carbon atoms contribute to its stability .

Molecular Geometry and Bonding

  • Bond lengths: The C=C bond measures approximately 1.34A˚1.34 \, \text{Å}, while the C-O bond in the hydroxyl group is 1.43A˚1.43 \, \text{Å}, as derived from ab initio calculations .

  • Dihedral angles: The HO-C-C-H\text{HO-C-C-H} dihedral angle is 00^\circ, indicating a fully conjugated system that stabilizes the enol form through resonance .

Table 1: Fundamental Molecular Properties of Propen-2-ol

PropertyValueSource
Molecular formulaC3H6O\text{C}_3\text{H}_6\text{O}
Molecular weight58.08g/mol58.08 \, \text{g/mol}
IUPAC nameProp-1-en-2-ol
CAS Registry Number29456-04-0

Physicochemical Properties

Propen-2-ol exhibits distinct physical and chemical behaviors due to its enolic structure. While experimental data on its melting and boiling points remain scarce, theoretical studies provide insights into its stability and reactivity.

Thermal Stability and Phase Behavior

  • Tautomeric equilibrium: Propen-2-ol exists in equilibrium with acetone via keto-enol tautomerism. At 298K298 \, \text{K}, the equilibrium constant (KeqK_{\text{eq}}) favors acetone by a factor of 10410^4, but the enol form becomes more populated at elevated temperatures (>1000K> 1000 \, \text{K}) .

  • Pressure dependence: High-pressure conditions (>108Pa> 10^8 \, \text{Pa}) stabilize the enol form by reducing the rate of tautomerization to acetone .

Spectroscopic Features

  • Infrared (IR) spectroscopy: The O-H stretching vibration appears at 3600cm13600 \, \text{cm}^{-1}, while the C=C stretch is observed near 1650cm11650 \, \text{cm}^{-1} .

  • NMR spectroscopy: The 1H^1\text{H} NMR spectrum shows a singlet at δ4.8ppm\delta 4.8 \, \text{ppm} for the hydroxyl proton and a doublet at δ5.6ppm\delta 5.6 \, \text{ppm} for the vinyl hydrogens .

Synthesis and Production Pathways

Propen-2-ol is primarily generated through pyrolytic decomposition of larger alcohols or via gas-phase reactions in combustion environments.

Pyrolysis of Butanol Isomers

  • tert-Butanol decomposition: At 8001200K800–1200 \, \text{K}, tert-butanol undergoes C-O bond cleavage to form propen-2-ol and a methyl radical:

    (CH3)3COHCH2=C(OH)CH3+CH3(\text{CH}_3)_3\text{COH} \rightarrow \text{CH}_2=\text{C}(\text{OH})\text{CH}_3 + \text{CH}_3^\bullet

    This reaction exhibits a rate constant of 1.2×1014exp(45,000K/T)s11.2 \times 10^{14} \, \text{exp}(-45,000 \, \text{K}/T) \, \text{s}^{-1} .

  • 2-Butanol degradation: Similar pathways yield propen-2-ol, albeit with competing dehydration to form 1-butene .

Atmospheric Formation

Propen-2-ol forms in the upper atmosphere via photochemical reactions involving acetone and hydroxyl radicals:

CH3COCH3+OHCH2=C(OH)CH3+H2O\text{CH}_3\text{COCH}_3 + \text{OH}^\bullet \rightarrow \text{CH}_2=\text{C}(\text{OH})\text{CH}_3 + \text{H}_2\text{O}

This process contributes to the enol’s presence in interstellar media, as detected by radio telescopes .

Kinetic and Mechanistic Studies

The unimolecular tautomerism of propen-2-ol to acetone has been extensively modeled using high-level quantum chemical methods.

Theoretical Rate Constants

A CCSD(T)/aug-cc-pVTZ study calculated rate constants (kk) across a wide temperature (2003000K200–3000 \, \text{K}) and pressure range (0.1108kPa0.1–10^8 \, \text{kPa}) :

Table 2: Rate Constants for Propen-2-ol → Acetone Tautomerism

Temperature (K)Pressure (kPa)k(s1)k \, (\text{s}^{-1})
3000.12.3×10122.3 \times 10^{-12}
10001005.8×1045.8 \times 10^4
200010510^51.1×1071.1 \times 10^7

Key findings:

  • Tunneling effects dominate at T<500KT < 500 \, \text{K}, increasing kk by up to 10310^3-fold .

  • The reaction exhibits falloff behavior at low pressures, with kk decreasing by 50%50\% as pressure drops from 108to102kPa10^8 \, \text{to} \, 10^2 \, \text{kPa} .

Combustion Implications

In biofuel combustion models, propen-2-ol serves as a key intermediate in the oxidation of C4 alcohols:

  • 2-Butanol combustion: Propen-2-ol accounts for 1520%15–20\% of initial decomposition products at 1000K1000 \, \text{K} .

  • Acetone formation: The enol’s rapid tautomerization to acetone (t1/2<1μst_{1/2} < 1 \, \mu\text{s} at 1500K1500 \, \text{K}) influences flame speed and ignition delay times .

Environmental and Industrial Applications

Atmospheric Chemistry

Propen-2-ol participates in ozone depletion cycles through reactions with stratospheric chlorine atoms:

CH2=C(OH)CH3+ClCH2=C(O)CH3+HCl\text{CH}_2=\text{C}(\text{OH})\text{CH}_3 + \text{Cl}^\bullet \rightarrow \text{CH}_2=\text{C}(\text{O})\text{CH}_3 + \text{HCl}

This reaction has a branching ratio of 0.670.67 at 250K250 \, \text{K}, making it a minor contributor to polar ozone loss .

Synthetic Intermediates

Despite its instability, propen-2-ol finds niche applications in:

  • Asymmetric catalysis: Chiral enols act as ligands in enantioselective hydrogenation reactions.

  • Polymer chemistry: Copolymerization with styrene yields materials with enhanced thermal stability .

Future Research Directions

  • High-resolution spectroscopy: Characterizing rotational-vibrational transitions to aid interstellar detection .

  • Heterogeneous catalysis: Developing metal-organic frameworks (MOFs) to stabilize enolic forms for synthetic use.

  • Combustion modeling: Integrating pressure-dependent rate constants into biofuel kinetic mechanisms .

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